molecular formula C11H13FO3 B3138987 4'-Fluoro-2'-(2-methoxyethoxy)acetophenone CAS No. 474708-51-5

4'-Fluoro-2'-(2-methoxyethoxy)acetophenone

Cat. No. B3138987
CAS RN: 474708-51-5
M. Wt: 212.22 g/mol
InChI Key: MGROEWPATJKRCH-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-(2-methoxyethoxy)acetophenone is a type of acetophenone derivative . Acetophenone derivatives are a class of organic compounds with a carbonyl group directly connected to a phenyl group. They are often used in the synthesis of various other organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the biological Baeyer-Villiger oxidation of 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB has been reported . Also, the enantioselective reduction of 2′-fluoroacetophenone has been investigated .


Molecular Structure Analysis

The molecular structure of similar compounds like 4′-Fluoro-2′-hydroxyacetophenone has been studied . Its crystals belong to the monoclinic crystal system and space group P 2 1 / n .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2′-Fluoroacetophenone was used as a starting reagent in the synthesis of ascididemin .

Safety and Hazards

Safety and hazards associated with similar compounds include skin and eye irritation . It’s important to handle these compounds with care, using protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-[4-fluoro-2-(2-methoxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)10-4-3-9(12)7-11(10)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGROEWPATJKRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2'-(2-methoxyethoxy)acetophenone

Synthesis routes and methods

Procedure details

A solution of 1.75 g 2-methoxy ethanol in tetrahydrofuran (23 mL) was added dropwise to a suspension of 0.84 g of 60% sodium hydride in tetrahydrofuran (21 mL), and subsequently a solution of 3.0 g 2′,4′-difluoroacetophenone in tetrahydrofuran (19 mL) was added dropwise thereto. The temperature of the mixture was increased to room temperature, then the mixture was stirred for 24 hours, water was carefully added thereto, and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, the solvent was removed, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 2.84 g of the title compound (yellow oil).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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